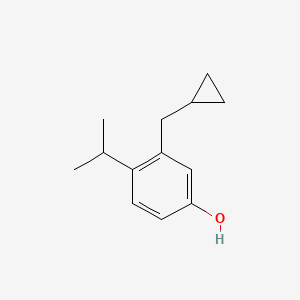
Bis-(cyclopentadienyl)-dimethyltitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(cyclopentadienyl)-dimethyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom sandwiched between two cyclopentadienyl rings and bonded to two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The overall reaction can be summarized as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBr2
Cp2TiCl2+2MeLi→Cp2TiMe2+2LiCl
Industrial Production Methods
In industrial settings, the production of bis-(cyclopentadienyl)-dimethyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or sublimation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(cyclopentadienyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) complexes.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Titanium(IV) oxide and other titanium oxides.
Reduction: Titanium(III) complexes and other reduced titanium species.
Substitution: Various substituted titanium complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis-(cyclopentadienyl)-dimethyltitanium(IV) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of bis-(cyclopentadienyl)-dimethyltitanium(IV) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound can interact with molecular targets such as DNA, leading to the formation of covalent bonds and the induction of apoptosis in cancer cells . Additionally, it can act as a catalyst in various chemical reactions by facilitating the transfer of electrons and promoting the formation of reactive intermediates .
Comparación Con Compuestos Similares
Bis-(cyclopentadienyl)-dimethyltitanium(IV) can be compared with other similar compounds, such as:
Bis-(cyclopentadienyl)-titanium(IV) dichloride: This compound has chlorine atoms instead of methyl groups and is commonly used in radical organic synthesis.
Bis-(cyclopentadienyl)-zirconium(IV) dichloride: Similar to the titanium compound but with zirconium, it is used in polymerization and hydroformylation reactions.
Bis-(cyclopentadienyl)-cobalt(II): This compound is used as a reducing agent and in the preparation of cobalt derivatives.
The uniqueness of bis-(cyclopentadienyl)-dimethyltitanium(IV) lies in its specific reactivity and stability, making it a versatile reagent in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C12H16Ti |
|---|---|
Peso molecular |
208.12 g/mol |
Nombre IUPAC |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
Clave InChI |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



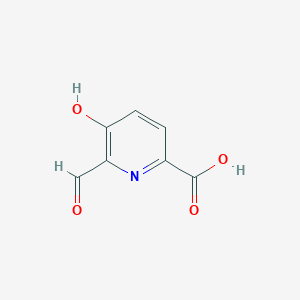
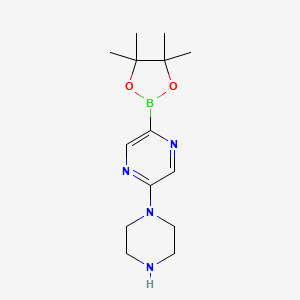
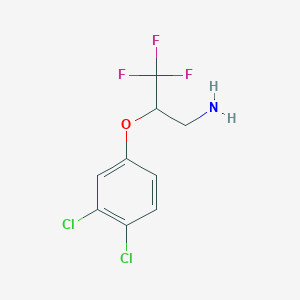
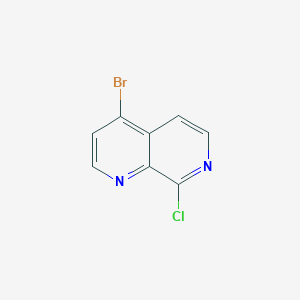
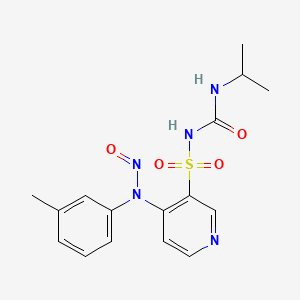
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)


![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)

![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
